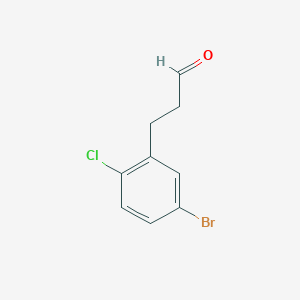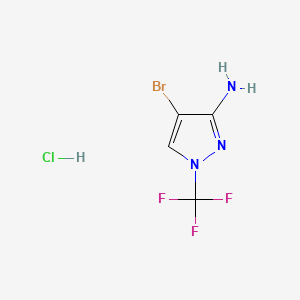
Benzenepropanal, 5-bromo-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 5-bromo-2-chloro- is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring both bromine and chlorine substituents on the aromatic ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-bromo-2-chloro- typically involves the bromination and chlorination of benzene derivatives followed by the introduction of the propanal group. One common method involves the following steps:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine substituent.
Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.
Formylation: The resulting 5-bromo-2-chlorobenzene undergoes a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aldehyde group.
Industrial Production Methods: Industrial production of Benzenepropanal, 5-bromo-2-chloro- may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzenepropanal, 5-bromo-2-chloro- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzenepropanal, 5-bromo-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenepropanal, 5-bromo-2-chloro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the bromine and chlorine substituents can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Similar Compounds:
- Benzenepropanal, 4-bromo-2-chloro-
- Benzenepropanal, 5-bromo-3-chloro-
- Benzenepropanal, 5-bromo-2-fluoro-
Comparison: Benzenepropanal, 5-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and addition reactions, making it valuable for specific synthetic applications.
特性
分子式 |
C9H8BrClO |
|---|---|
分子量 |
247.51 g/mol |
IUPAC名 |
3-(5-bromo-2-chlorophenyl)propanal |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
InChIキー |
DYJRVPINTQPTJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)CCC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)

